2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Overview
Description
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a methoxy group, a prop-2-enyl group, and a nitrophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate acylating agent under controlled conditions to form the phenoxy intermediate.
Condensation reaction: The phenoxy intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy or nitrophenyl derivatives.
Scientific Research Applications
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-prop-2-enylphenol: Shares the methoxy and prop-2-enyl groups but lacks the nitrophenyl and acetamide functionalities.
3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the phenoxy and acetamide functionalities.
Uniqueness
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-5-14-8-9-17(18(11-14)26-2)27-13-19(23)21-20-12-15-6-4-7-16(10-15)22(24)25/h3-4,6-12H,1,5,13H2,2H3,(H,21,23)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLHLKDKWKDBTF-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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